molecular formula C10H14BrN B1373052 2-(3-Bromophenyl)-2-methylpropan-1-amine CAS No. 1176667-93-8

2-(3-Bromophenyl)-2-methylpropan-1-amine

Cat. No.: B1373052
CAS No.: 1176667-93-8
M. Wt: 228.13 g/mol
InChI Key: VBCFOJLKHKXQJJ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It features a bromine atom attached to the phenyl ring, which is connected to a methylpropan-1-amine structure

Scientific Research Applications

Synthesis of Benzimidazoles and Thiophene Derivatives

2-(3-Bromophenyl)-2-methylpropan-1-amine and similar compounds are used in the synthesis of various benzimidazoles and thieno-imidazoles. Lygin and Meijere (2009, 2010) demonstrated that o-bromophenyl isocyanide reacts with primary amines, including this compound, under CuI catalysis to produce these compounds with moderate to good yields (Lygin & Meijere, 2009), (Lygin & Meijere, 2010).

Corrosion Inhibition

Compounds similar to this compound, like 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol, have been studied as corrosion inhibitors. Leçe, Emregül, and Atakol (2008) found that these compounds exhibit inhibitory properties for mild steel in acidic conditions, demonstrating their potential in corrosion prevention (Leçe, Emregül, & Atakol, 2008).

Synthesis of Cell Adhesion Inhibitors

Chowdari and Barbas (2005) used a compound structurally related to this compound in the enantioselective synthesis of cell adhesion inhibitor BIRT-377. They achieved the construction of a quaternary stereocenter, which is critical in the synthesis of such inhibitors (Chowdari & Barbas, 2005).

Copper-Catalyzed Amination

In another application, Wang, Cai, and Ding (2009) described the copper-catalyzed amination of aryl halides using a derivative of this compound, highlighting its role in producing primary aromatic amines under mild conditions (Wang, Cai, & Ding, 2009).

Photochemical Reactions

Nishio, Asai, and Miyazaki (2000) studied the photochemical reactions of derivatives of this compound. They observed unique dehydrobromination and cyclization processes under irradiation, providing insights into the photoreactivity of these compounds (Nishio, Asai, & Miyazaki, 2000).

Palladium-Catalyzed Amination

Ji, Li, and Bunnelle (2003) demonstrated the palladium-catalyzed amination of polyhalopyridines, a process in which compounds like this compound can be involved. They achieved high yields and chemoselectivity in this reaction (Ji, Li, & Bunnelle, 2003).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological molecules, its metabolic pathway, and its effects on the body .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylpropan-1-amine typically involves the bromination of a precursor compound followed by amination. One common method is the bromination of 3-phenyl-2-methylpropan-1-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of imines, nitriles, or

Properties

IUPAC Name

2-(3-bromophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFOJLKHKXQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285229
Record name 3-Bromo-β,β-dimethylbenzeneethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176667-93-8
Record name 3-Bromo-β,β-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176667-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-β,β-dimethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)-2-methylpropan-1-amine
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